molecular formula C9H17NO B2448982 (1-Cyclopentylazetidin-2-yl)methanol CAS No. 1909308-96-8

(1-Cyclopentylazetidin-2-yl)methanol

Cat. No. B2448982
CAS RN: 1909308-96-8
M. Wt: 155.241
InChI Key: HWFYYGAZTAUDGO-UHFFFAOYSA-N
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Description

(1-Cyclopentylazetidin-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(1-Cyclopentylazetidin-2-yl)methanol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anticonvulsant.

Mechanism of Action

The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various processes such as learning and memory, attention, and sensory gating.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of (1-Cyclopentylazetidin-2-yl)methanol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of these processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (1-Cyclopentylazetidin-2-yl)methanol. One area of interest is its potential use as a drug candidate for the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying cognitive function and memory. Future research could focus on elucidating the underlying mechanisms of its effects and identifying other potential targets for its action.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis method of (1-Cyclopentylazetidin-2-yl)methanol involves the reaction of cyclopentylamine with formaldehyde and subsequent reduction with sodium borohydride. This method yields a white crystalline solid that can be further purified through recrystallization.

properties

IUPAC Name

(1-cyclopentylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-5-6-10(9)8-3-1-2-4-8/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFYYGAZTAUDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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